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2-Thia-6-azaspiro[3.5]nonane

Cat. No.: B13505606
M. Wt: 143.25 g/mol
InChI Key: RLQNCQMKVKCRBT-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles, which incorporate one or more heteroatoms such as nitrogen, oxygen, or sulfur into their fused ring systems, are of paramount importance in modern chemical research. Their inherent three-dimensionality allows for a more precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. tandfonline.combldpharm.comtandfonline.com This has made them invaluable scaffolds in medicinal chemistry and drug discovery. tandfonline.comnih.govresearchgate.net The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, which is advantageous for optimizing interactions with proteins and other biological macromolecules. tandfonline.com Furthermore, the introduction of heteroatoms provides opportunities for hydrogen bonding and other non-covalent interactions, further modulating the compound's physicochemical properties and biological activity. researchgate.net

Unique Structural Characteristics of Spiro[3.5]nonane Architectures

The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a common spiro atom. This arrangement results in a rigid, three-dimensional structure with distinct conformational properties. The four-membered ring is subject to significant ring strain, which influences its reactivity, while the six-membered ring typically adopts a chair or boat conformation to minimize steric hindrance. The spiro[3.5]nonane core provides a stable platform for the attachment of various functional groups, allowing for the systematic exploration of structure-activity relationships. The presence of a quaternary carbon at the spiro junction is a defining feature that contributes to the molecule's unique shape and rigidity. tandfonline.com

Historical Context and Evolution of Sulfur and Nitrogen-Containing Spirocyclic Systems

The study of spirocyclic compounds has a history spanning over a century, with early work focusing on their synthesis and basic characterization. cambridgescholars.comresearchgate.net The incorporation of sulfur and nitrogen atoms into these scaffolds is a more recent development, driven by the recognition of their potential in medicinal chemistry and materials science. mdpi.com Sulfur-nitrogen heterocycles have been a subject of interest for decades due to their diverse biological activities and unique structural features. mdpi.com The evolution of synthetic methodologies has enabled the creation of a wide array of sulfur and nitrogen-containing spirocyclic systems, including the 2-Thia-6-azaspiro[3.5]nonane scaffold. These advancements have paved the way for the exploration of their therapeutic potential and other applications. mdpi.com

Overview of Current Academic and Research Interest in this compound

Current research on this compound and its derivatives is primarily focused on its potential applications in medicinal chemistry. The hydrochloride salt of its 2,2-dioxide derivative, in particular, has garnered attention as a building block in drug discovery programs. abovchem.com The unique combination of a thietane (B1214591) ring (a four-membered ring containing a sulfur atom) and a piperidine (B6355638) ring (a six-membered ring containing a nitrogen atom) in the this compound scaffold presents a novel chemical space for the design of new therapeutic agents. Researchers are actively investigating the synthesis of various derivatives and evaluating their biological activities against a range of targets.

Rationale for Focused Research on Spirocyclic Scaffolds in Medicinal Chemistry Design

The increasing interest in spirocyclic scaffolds in medicinal chemistry is driven by several key advantages they offer over traditional flat, aromatic structures. tandfonline.combldpharm.com The three-dimensional nature of spirocycles allows for better exploration of the chemical space, leading to the discovery of novel compounds with improved pharmacological profiles. nih.govresearchgate.net Shifting from planar structures to more sp3-hybridized spirocyclic systems often results in enhanced physicochemical properties, such as increased solubility and metabolic stability. tandfonline.com The conformational rigidity of the spirocyclic core can lead to higher binding affinity and selectivity for the target protein, potentially reducing off-target effects. tandfonline.comnih.gov This focused research aims to leverage these benefits to develop safer and more effective drugs for a variety of diseases. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NS B13505606 2-Thia-6-azaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

2-thia-8-azaspiro[3.5]nonane

InChI

InChI=1S/C7H13NS/c1-2-7(4-8-3-1)5-9-6-7/h8H,1-6H2

InChI Key

RLQNCQMKVKCRBT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)CSC2

Origin of Product

United States

Chemical Transformations and Derivatization of the 2 Thia 6 Azaspiro 3.5 Nonane Scaffold

Derivatization at the Nitrogen Center (N-Alkylation, N-Acylation)

The secondary amine in the 2-thia-6-azaspiro[3.5]nonane ring is a key site for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents.

N-Alkylation: This reaction involves the treatment of the parent spirocycle with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common condition for this transformation.

N-Acylation: Acyl chlorides or anhydrides react readily with the nitrogen atom of the this compound to form the corresponding amides. Triethylamine in a non-polar solvent such as tetrahydrofuran (B95107) (THF) is often used to facilitate this reaction.

A summary of representative N-alkylation and N-acylation reactions is presented in the table below.

Oxidation of the Sulfur Atom: Synthesis of Sulfoxides and Sulfones

The sulfur atom in the this compound ring can be oxidized to form the corresponding sulfoxides and sulfones. These oxidized derivatives often exhibit altered chemical reactivity and biological activity. Common oxidizing agents for this transformation include hydrogen peroxide and meta-chloroperbenzoic acid (mCPBA). The extent of oxidation can be controlled by the reaction conditions and the stoichiometry of the oxidizing agent.

Methodologies for this compound 2,2-Dioxide Derivatives

The synthesis of this compound 2,2-dioxide, a sulfone derivative, is of particular interest. abovchem.combldpharm.com This transformation is typically achieved through exhaustive oxidation of the parent sulfide (B99878). A robust method involves the use of an excess of a strong oxidizing agent like hydrogen peroxide. sci-hub.se The reaction is often carried out in an aqueous medium, which offers an environmentally benign approach. sci-hub.se

Catalytic systems can also be employed to facilitate the oxidation. For instance, a combination of sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has been shown to be effective for the oxidation of sulfides to sulfones using 30% hydrogen peroxide. sci-hub.se

Regioselective Oxidation Strategies

While the synthesis of the sulfone is often the primary goal, selective oxidation to the sulfoxide (B87167) can be a challenge. Careful control of the reaction conditions, such as temperature and the amount of oxidizing agent, is necessary to favor the formation of the sulfoxide over the sulfone. jchemrev.com For example, using one equivalent of an oxidizing agent at a lower temperature can increase the yield of the sulfoxide.

Modifications at the Carbon Framework: Introduction of Diverse Substituents

While derivatization at the nitrogen and sulfur centers is common, modifications to the carbon framework of the this compound scaffold are less explored but offer significant potential for creating structural diversity.

Strategies for Functionalization of Quaternary Carbon Centers

The spirocyclic nature of this compound inherently contains a quaternary carbon center, which presents a synthetic challenge for further functionalization. chemrxiv.orgresearchgate.net However, modern synthetic methods are emerging to address this. For example, transition metal-catalyzed C-H activation strategies have the potential to introduce substituents at or near the quaternary carbon. rsc.org Additionally, ring-opening and subsequent functionalization of the resulting intermediate could provide a route to modify the carbon skeleton.

Regioselective Functionalization Approaches

Achieving regioselective functionalization of the carbon framework requires careful consideration of the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions and direct arylation processes are powerful tools for the site-selective introduction of new carbon-carbon and carbon-heteroatom bonds on heterocyclic systems. nih.gov While specific examples for the this compound system are not extensively documented, these methods represent a promising avenue for future research in developing regioselective functionalization strategies.

Compound Names Mentioned in the Article

Advanced Spectroscopic and Structural Elucidation of 2 Thia 6 Azaspiro 3.5 Nonane Systems

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-thia-6-azaspiro[3.5]nonane systems. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for a comprehensive assignment of the molecular structure.

In ¹H NMR spectra of this compound derivatives, the protons on the carbon atoms adjacent to the nitrogen and sulfur atoms exhibit characteristic chemical shifts. For instance, in derivatives like this compound 2,2-dioxide hydrochloride, the protons on the piperidine (B6355638) ring and the thietane (B1214591) ring show distinct signals. abovchem.com The protons on the carbons alpha to the sulfone group in the thietane ring are typically shifted downfield due to the electron-withdrawing nature of the SO₂ group. Similarly, protons on the carbons adjacent to the nitrogen in the piperidine ring also show characteristic shifts.

¹³C NMR spectroscopy is equally vital for confirming the carbon framework. A key feature in the ¹³C NMR spectrum of spirocyclic compounds is the signal corresponding to the spiro carbon atom, which is a quaternary carbon and thus typically appears as a weak signal. For example, in related azaspiro compounds, the spiro carbon can be identified at a specific chemical shift, such as around 73.35 ppm in some 1-thia-4-azaspiro[4.5]decane derivatives. mdpi.com The chemical shifts of the carbons in the thietane and piperidine rings provide further confirmation of the structure. For instance, in a derivative of 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, the absence of a signal around δC 94 ppm was used to confirm the cleavage of the oxazolidine (B1195125) ring, highlighting the diagnostic power of ¹³C NMR in structural verification. dsau.dp.ua

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to definitively assign all proton and carbon signals, especially for more complex substituted derivatives. These experiments reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. dsau.dp.ua

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula.

For example, the molecular ion peak [M+H]⁺ in an ESI-MS (Electrospray Ionization Mass Spectrometry) analysis provides the molecular weight of the compound. In the case of this compound 2,2-dioxide hydrochloride, the expected molecular weight is 211.70 g/mol , corresponding to the molecular formula C₇H₁₄ClNO₂S. abovchem.com HRMS can distinguish this from other potential formulas with the same nominal mass.

In addition to molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org The fragmentation of spirocyclic compounds can be complex, but often involves characteristic losses of small molecules or cleavage of the rings. For instance, in related thia-azaspiro compounds, fragmentation can involve the rupture of bonds adjacent to the heteroatoms. aip.org The specific fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and structural confirmation.

Infrared and Raman Spectroscopic Analysis of Key Functional Groups

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. ksu.edu.safaccts.de For this compound systems, these techniques are particularly useful for confirming the presence of key structural motifs.

IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment of the molecule. tum.de In the case of this compound derivatives, characteristic IR absorption bands would include:

N-H stretching: A broad peak in the region of 3300-3500 cm⁻¹ for the secondary amine in the piperidine ring.

C-H stretching: Peaks around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

S=O stretching: Strong absorption bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric) if the sulfur atom is oxidized to a sulfone, as in this compound 2,2-dioxide.

C-N stretching: Vibrations in the fingerprint region (typically 1000-1250 cm⁻¹).

C-S stretching: Weaker absorptions in the 600-800 cm⁻¹ range.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive structural information, offering a precise three-dimensional map of the atoms within a crystal lattice. This technique is invaluable for determining the absolute stereochemistry and conformational preferences of this compound systems, especially when chiral centers are present.

For a molecule like this compound, X-ray analysis can:

Confirm the spirocyclic nature of the molecule.

Determine the bond lengths and angles with high precision.

Elucidate the conformation of both the thietane and piperidine rings (e.g., chair, boat, or twist-boat for the piperidine ring).

Establish the relative and absolute stereochemistry of any substituents on the rings.

Chromatographic Methods for Isolation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the isolation, purification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. bitesizebio.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. bitesizebio.com For this compound systems, reversed-phase HPLC is often used, where a non-polar stationary phase is paired with a polar mobile phase. By monitoring the elution of the compound with a UV detector, its retention time can be determined, and its purity can be assessed by integrating the peak area. Purity levels of ≥95% are often confirmed using this method for spirocyclic compounds. ucl.ac.uknih.gov Preparative HPLC can be used to isolate pure compounds from reaction mixtures. researchgate.net

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. bitesizebio.com While the parent this compound may be amenable to GC analysis, derivatives with polar functional groups or high molecular weights might require derivatization to increase their volatility. GC provides high resolution and is excellent for assessing the purity of starting materials and final products, as well as for monitoring the progress of a reaction.

Other chromatographic methods, such as flash column chromatography using silica (B1680970) gel, are routinely used for the purification of these compounds on a larger scale during their synthesis. mdpi.comacs.org

Compound Index

Computational and Theoretical Investigations of 2 Thia 6 Azaspiro 3.5 Nonane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic compounds. For derivatives of the thia-azaspiro[3.5]nonane framework, such as 6λ⁶-Thia-1-azaspiro[3.5]nonane-6,6-dione, the sulfur atom's oxidation state is shown to significantly influence the molecule's electronic and steric properties. DFT calculations are employed to investigate the stability and aromaticity of related six-membered heterocyclic rings. orgchemres.org

The electronic properties of 2-Thia-6-azaspiro[3.5]nonane can be characterized by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap generally implies lower reactivity.

Global reactivity descriptors, derived from the energies of the FMOs, provide further insights into the molecule's chemical behavior. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values can be calculated using the following equations:

Electronegativity (χ): χ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Electrophilicity Index (ω): ω = χ² / (2η)

A representative set of calculated electronic properties for a generic thia-azaspiro[3.5]nonane scaffold is presented in the table below. These values are illustrative and would be expected to vary with the specific substitution pattern on the ring system.

ParameterIllustrative ValueSignificance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap5.3 eVChemical reactivity and stability
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Global Electrophilicity Index (ω)2.80 eVPropensity to accept electrons

Furthermore, the electrostatic potential (ESP) map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack. For this compound, the regions of negative potential are expected to be localized around the nitrogen and sulfur atoms, indicating their nucleophilic character, while positive potential would be found around the hydrogen atoms.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of this compound is crucial for its biological activity and interactions with other molecules. Conformational analysis aims to identify the stable conformations of the molecule and to map the potential energy surface that governs their interconversion. The spirocyclic nature of this compound imparts significant conformational rigidity.

The six-membered ring in the spiro[3.5]nonane system typically adopts a chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be populated depending on the substitution pattern and solvent effects. The four-membered thietane (B1214591) ring is puckered. The relative energies of these conformations determine their population at a given temperature. Quantum chemical methods can be used to calculate the energies of different conformers and the energy barriers for their interconversion.

A related study on bicyclo[3.3.1]nonanes and their heteroanalogs provides insights into the conformational preferences of six-membered rings in such systems. researchgate.net For this compound, the orientation of the lone pairs on the nitrogen and sulfur atoms will play a significant role in determining the most stable conformation.

The following table presents a hypothetical energy landscape for the different conformations of the six-membered ring of this compound.

ConformationRelative Energy (kcal/mol)Key Structural Features
Chair (axial N-H)0.0Lowest energy conformer, minimizes steric interactions
Chair (equatorial N-H)0.5 - 1.5Slightly higher in energy due to 1,3-diaxial interactions
Twist-Boat4.0 - 6.0Intermediate in energy, avoids flagpole interactions of the boat form
Boat6.0 - 8.0Highest energy conformer due to flagpole interactions

Molecular Dynamics Simulations for Dynamic Structural Behavior

While quantum chemical calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment.

MD simulations can be used to:

Explore the conformational space and identify the most populated conformations.

Study the dynamics of ring puckering and interconversion between different conformers.

Investigate the interaction of the molecule with solvent molecules.

Simulate the binding of the molecule to a biological target, such as a protein or nucleic acid.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can be used to predict various spectroscopic properties of this compound, which can aid in its characterization and structural elucidation. These predictions can be compared with experimental data to confirm the identity and purity of a synthesized compound.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a valuable tool in structural chemistry. DFT calculations, often in combination with empirical corrections or machine learning models, can provide accurate predictions of chemical shifts. st-andrews.ac.ukrsc.org For this compound, computational prediction of the NMR spectra would help in assigning the signals to the specific protons and carbons in the molecule, especially for the complex spin systems that can arise in such a rigid scaffold. A paper on the related 2-methylene-7-tosyl-7-azaspiro[3.5]nonane provides experimental ¹H and ¹³C NMR data that could serve as a benchmark for such computational predictions. acs.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods. These frequencies correspond to the peaks in the IR spectrum. By comparing the calculated and experimental IR spectra, one can identify the functional groups present in the molecule and confirm its structure. For this compound, the characteristic vibrational modes would include the N-H and C-S stretching frequencies.

Mass Spectrometry (MS): While high-resolution mass spectrometry (HRMS) is an experimental technique, computational methods can be used to predict the isotopic pattern of the molecular ion, which can help in confirming the elemental composition of the molecule.

The table below shows illustrative predicted spectroscopic data for this compound.

Spectroscopic TechniquePredicted Data (Illustrative)Information Gained
¹H NMR (ppm)δ 1.5-2.0 (m, CH₂), δ 2.5-3.0 (m, CH₂-N, CH₂-S), δ 3.5 (s, NH)Proton environment and connectivity
¹³C NMR (ppm)δ 25-40 (CH₂), δ 45-55 (CH₂-N, CH₂-S), δ 60 (spiro-C)Carbon skeleton
IR (cm⁻¹)~3300 (N-H stretch), ~2900 (C-H stretch), ~700 (C-S stretch)Functional groups
HRMS (m/z)[M+H]⁺ calculated for C₇H₁₄NS⁺Elemental composition

In Silico Modeling for Understanding Bioisosteric Relationships and Molecular Design

In silico modeling plays a crucial role in modern drug discovery, and for a scaffold like this compound, it can provide valuable insights into its potential as a building block for bioactive molecules. The rigid spirocyclic framework is often sought after in drug design to reduce conformational flexibility and improve binding affinity and selectivity for a biological target.

Bioisosteric Relationships: The concept of bioisosterism, where one part of a molecule is replaced by another with similar physical or chemical properties to enhance biological activity, is a key strategy in medicinal chemistry. The this compound scaffold can be considered a bioisosteric replacement for other cyclic amines, such as piperidine (B6355638) or morpholine (B109124). For example, replacing a piperidine ring with a spirocyclic system like 2-oxa-6-azaspiro[3.3]heptane has been shown to improve metabolic stability and reduce off-target effects. Similar benefits could be anticipated for the this compound core.

Molecular Design: In silico techniques such as pharmacophore modeling and molecular docking can be used to design novel ligands based on the this compound scaffold.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic centers) required for binding to a specific biological target. A pharmacophore model can then be used to screen virtual libraries of compounds containing the this compound core to identify potential hits. The development of 3D-pharmacophore models based on protein-protein interactions has proven to be a successful strategy. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor. This technique can be used to assess the binding affinity of different derivatives of this compound and to guide the design of new compounds with improved potency and selectivity. Studies on related spiro-heterocycles have successfully used molecular docking to rationalize their biological activity. mdpi.com

The unique three-dimensional shape and chemical properties of this compound make it an attractive scaffold for the design of novel therapeutic agents targeting a wide range of biological targets.

Bioisosteric Applications and Molecular Interactions of 2 Thia 6 Azaspiro 3.5 Nonane in Chemical Biology

2-Thia-6-azaspiro[3.5]nonane as a Conformational Mimetic and Bioisostere for Common Heterocycles (e.g., Piperidine (B6355638), Morpholine)

In medicinal chemistry, bioisosterism is a strategy used to design new compounds by replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing the compound's biological activity or optimizing its pharmacokinetic profile. Spiro-building blocks, including those with oxetane (B1205548) and azetidine (B1206935) rings, have been effectively used as bioisosteres for more common heterocycles like morpholine (B109124) and piperazine. tcichemicals.com

The this compound scaffold serves as a valuable bioisostere for piperidine and thiomorpholine. Its rigid spirocyclic core offers a defined three-dimensional geometry that contrasts with the conformational flexibility of simpler monocyclic rings. This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The spiro[3.5] system, which connects a thietane (B1214591) ring and a piperidine ring through a shared quaternary carbon, introduces a precise spatial arrangement of its heteroatoms and substituent vectors. This controlled orientation allows for fine-tuning of interactions with target proteins, an attribute that is more difficult to achieve with conformationally labile structures like piperidine. researchgate.netresearchgate.net

Spiro[3.3]heptane derivatives, for instance, have been successfully employed as surrogates for piperazines, piperidines, and morpholines in pharmacologically active compounds. researchgate.net Similarly, the this compound framework provides a novel exit vector for substituents, enabling exploration of previously inaccessible chemical space around a pharmacophore. The replacement of a methylene (B1212753) group in piperidine with the spiro-fused thietane ring alters the molecule's lipophilicity and metabolic stability, offering a tool to overcome challenges associated with traditional heterocyclic scaffolds.

Table 1: Comparison of Physicochemical Properties of Heterocycles
HeterocycleKey Structural FeatureConformational FlexibilityBioisosteric Advantage
PiperidineMonocyclic 6-membered ringHigh (Chair-boat interconversion)Well-established scaffold
MorpholineMonocyclic 6-membered ring with oxygenHighIntroduces polarity, potential H-bond acceptor
This compoundSpirocyclic fusion of thietane and piperidineLow (Rigid)Defined 3D structure, improved metabolic stability, novel vectors for substitution tcichemicals.comresearchgate.net

Role as a Pharmacophore Unit in the Rational Design of Chemical Probes

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The unique and rigid three-dimensional nature of the this compound scaffold makes it an attractive pharmacophore unit for the rational design of chemical probes and drug candidates. researchgate.netresearchgate.net Its inherent three-dimensionality allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with target proteins. researchgate.net

This scaffold has been incorporated into molecules designed as inhibitors for various enzymes. For example, spirocyclic systems are key components in the development of inhibitors for Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a critical enzyme in Mycobacterium tuberculosis. researchgate.netnih.gov In this context, the spirocyclic moiety helps to correctly position the rest of the inhibitor within the enzyme's active site. Furthermore, patent literature describes the inclusion of azaspiro[3.5]nonane and related spiroheterocycles in the design of tyrosine kinase inhibitors, highlighting their utility as core structures in developing targeted therapeutics. google.com The ability to functionalize the nitrogen atom of the piperidine ring and the carbon atoms of both rings allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding and selectivity.

Mechanism of Molecular Interaction with Biomolecular Targets (In Vitro and Theoretical Studies)

Understanding how a ligand interacts with its biological target at a molecular level is fundamental to drug discovery. For this compound-containing molecules, this is typically investigated through a combination of in vitro biochemical assays and theoretical computational studies. mdpi.com

A prominent example of the application of this scaffold is in the development of inhibitors against the enzyme DprE1 from Mycobacterium tuberculosis. nih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan. researchgate.netnih.gov Its inhibition leads to the death of the bacterium, making it a prime target for novel anti-tuberculosis drugs. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. mdpi.com For ligands containing the this compound scaffold, docking studies are invaluable for visualizing binding modes and understanding the structural basis of molecular recognition. These studies help rationalize SAR data and guide the design of new analogs with improved potency and selectivity.

In the context of DprE1, docking studies have been used to model how inhibitors containing spirocyclic fragments fit into the enzyme's active site. nih.gov These models can reveal key hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and amino acid residues. For example, the nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor or donor, while the aliphatic rings can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The rigid spirocyclic framework restricts the number of possible conformations, simplifying the docking process and increasing the reliability of the predicted binding pose. researchgate.net

Impact of Spirocyclic Architecture on Ligand-Target Binding Affinity and Selectivity

The spirocyclic architecture of this compound has a profound impact on ligand-target binding affinity and selectivity. The introduction of a spiro center creates a rigid, three-dimensional structure that can lead to several advantages over more flexible, acyclic, or simple monocyclic analogs. researchgate.net

Pre-organization and Reduced Entropic Cost: The rigidity of the spirocycle means the molecule is "pre-organized" in a conformation that is often close to its bioactive shape. This reduces the entropic penalty that must be paid upon binding to the target, as less conformational freedom is lost. This can translate directly to higher binding affinity (lower Gibbs free energy of binding).

Improved Selectivity: The well-defined vectors for substituents on a spirocyclic scaffold allow for highly specific interactions with a target's binding site. By precisely positioning functional groups to interact with specific residues, binding to the intended target can be maximized while minimizing interactions with off-target proteins. This can lead to improved selectivity and a better safety profile. For example, replacing a flexible piperidine with a rigid spirocycle can prevent the molecule from adopting conformations that would allow it to bind to unintended targets.

Exploration of Chemical Space: The spirocyclic core provides novel exit vectors for chemical substituents, allowing medicinal chemists to explore the topology of a binding pocket in ways that are not possible with flat, aromatic, or simple aliphatic rings. This can lead to the discovery of new, potent interactions that enhance affinity. researchgate.net

Design of this compound-Containing Libraries for Molecular Screening

Given the favorable properties of the this compound scaffold, the design and synthesis of compound libraries based on this core structure is a logical strategy for discovering new bioactive molecules. researchgate.net Such libraries are created by systematically decorating the core scaffold with a variety of substituents to generate a diverse collection of related compounds. These libraries can then be tested in high-throughput screening (HTS) campaigns against a wide range of biological targets.

The synthesis of these libraries typically involves a modular approach. A common synthetic route to the this compound core is established, often with protecting groups on the nitrogen atom (e.g., a Boc group). This protected intermediate can then be subjected to a variety of chemical reactions to introduce diversity. For example, the protecting group can be removed, and the secondary amine can be functionalized via reactions like reductive amination, acylation, or sulfonation. acs.orgnih.gov Further diversity can be introduced by modifying other positions on the spirocyclic rings if suitable synthetic handles are available. The goal is to create a library that covers a broad range of physicochemical properties (e.g., size, lipophilicity, hydrogen bonding potential) to maximize the chances of identifying a "hit" in a screening campaign. researchgate.net

Future Directions and Emerging Research Avenues for 2 Thia 6 Azaspiro 3.5 Nonane Chemistry

Development of Novel and Economically Viable Synthetic Routes

The advancement of 2-Thia-6-azaspiro[3.5]nonane chemistry is intrinsically linked to the development of efficient and cost-effective synthetic methodologies. Current synthetic strategies often involve multi-step sequences that can be resource-intensive and may not be amenable to large-scale production. Future research will likely focus on the design of novel synthetic routes that are both atom-economical and scalable.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Catalytic Asymmetric Synthesis High enantioselectivity, access to chiral building blocks.Catalyst development, optimization of reaction conditions.
One-Pot/Tandem Reactions Increased efficiency, reduced waste, time-saving.Compatibility of reagents and reaction conditions.
Flow Chemistry Scalability, improved safety, precise control over reaction parameters.Initial setup costs, potential for clogging.
Green Chemistry Approaches Use of renewable starting materials, environmentally benign solvents.Identification of suitable green reagents and catalysts.

Exploration of Diverse Functionalization Strategies for Enhanced Structural Diversity

To fully exploit the potential of the this compound scaffold, the development of versatile and site-selective functionalization strategies is paramount. The ability to introduce a wide range of substituents at various positions on the heterocyclic rings will be crucial for generating libraries of analogs with diverse physicochemical properties and biological activities.

Future research will likely target the late-stage functionalization of the this compound core. This approach allows for the rapid diversification of a common intermediate, which is highly desirable in drug discovery programs. Methodologies such as C-H activation, cross-coupling reactions, and multicomponent reactions could be employed to install a variety of functional groups. Furthermore, exploring the reactivity of the nitrogen and sulfur atoms within the scaffold will open up avenues for derivatization, leading to a broader range of structurally diverse compounds.

Advanced Computational Tools for Predictive Design and Property Optimization

The integration of advanced computational tools will be instrumental in accelerating the design and optimization of this compound derivatives. In silico methods can provide valuable insights into the conformational preferences, electronic properties, and potential biological activities of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening.

Quantum mechanics (QM) calculations can be used to predict the three-dimensional structure and reactivity of the scaffold, aiding in the design of synthetic routes and the prediction of reaction outcomes. Molecular docking and dynamics simulations can be employed to model the interactions of this compound derivatives with biological targets, enabling the rational design of potent and selective inhibitors or probes. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity and pharmacokinetic properties of new analogs, facilitating the optimization of lead compounds.

Table 2: Application of Computational Tools in this compound Research

Computational ToolApplicationPredicted Outcome
Quantum Mechanics (QM) Conformational analysis, reaction mechanism studies.Stable conformers, transition state energies, reaction feasibility.
Molecular Docking Binding mode prediction, virtual screening.Putative binding poses, identification of potential biological targets.
Molecular Dynamics (MD) Simulation of protein-ligand interactions, conformational flexibility.Stability of binding, dynamic behavior of the complex.
QSAR Modeling Prediction of biological activity and ADMET properties.Structure-activity relationships, optimized lead compounds.

Expansion of Bioisosteric Applications in Chemical Probe Development and Target Validation

The unique three-dimensional shape and heteroatom arrangement of this compound make it an attractive candidate for use as a bioisostere in drug design. Bioisosteric replacement of known pharmacophores with this novel scaffold could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Future research will focus on systematically exploring the bioisosteric potential of the this compound core. This will involve the synthesis of analogs that mimic the spatial and electronic properties of known bioactive molecules and evaluating their biological activity. The development of chemical probes based on this scaffold will be a valuable tool for target identification and validation studies. These probes can be designed to incorporate reporter tags or reactive groups for covalent labeling of biological targets.

Integration into Complex Molecular Architectures for Diverse Chemical Biology Applications

The incorporation of the this compound motif into more complex molecular architectures will open up new avenues for its application in chemical biology. Its rigid spirocyclic nature can be used to control the conformation of peptides, nucleic acids, and other macromolecules, thereby modulating their biological function.

Future directions in this area include the development of this compound-based amino acids for incorporation into peptides, the use of the scaffold as a linker in proteolysis-targeting chimeras (PROTACs), and its integration into fluorescent probes for bioimaging applications. The unique properties of this scaffold could lead to the development of novel tools for studying and manipulating biological systems.

Q & A

Q. What spectroscopic and analytical techniques are essential for characterizing 2-Thia-6-azaspiro[3.5]nonane?

  • Methodological Answer : Key techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to resolve proton environments and carbon frameworks, particularly for distinguishing spirocyclic ring systems .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-S bonds in the thia ring) and hydrogen bonding interactions .
  • Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns. High-resolution MS (HRMS) is critical for verifying isotopic purity .
  • X-ray Crystallography : Resolves 3D structural features, including bond angles and ring conformations, which are vital for validating computational models .

Q. What synthetic strategies are effective for preparing this compound with high yield?

  • Methodological Answer :
  • Cyclization Reactions : Utilize precursors with sulfur and nitrogen moieties (e.g., thiols and amines) under controlled pH and temperature to favor spirocyclic formation .
  • Electrophilic Substitution : Leverage iodine or bromine substituents (as in related spiro compounds) to facilitate nucleophilic attack and ring closure .
  • Purification : Column chromatography (silica gel) or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves purity .

Advanced Research Questions

Q. How does sulfur substitution (thia) in this compound influence its pharmacological activity compared to oxygen (oxa) or nitrogen (diaza) analogs?

  • Methodological Answer :
  • Comparative Binding Studies : Use radioligand assays (e.g., σ receptor binding) to compare affinity. For example, 2,7-diazaspiro[3.5]nonane derivatives exhibit Ki values of 2.7–165 nM for σ receptors, while oxa analogs show reduced polarity and binding potential .
  • Computational Modeling : Density Functional Theory (DFT) calculates electronegativity and charge distribution differences. Sulfur’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in biological targets .
  • Case Study : Diazaspiro compounds with methyl substituents achieve higher σ receptor antagonism (e.g., compound 5b , Ki = 13 nM) due to steric effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under controlled conditions (e.g., identical cell lines, receptor isoforms, and dosing protocols). For example, σ receptor activity varies with assay temperature and ionic strength .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., methyl, fluorine) and compare bioactivity. A study on diazaspiro derivatives found that methyl groups at the 6-position increased antiallodynic effects by 50% .
  • Meta-Analysis : Aggregate data from multiple sources (e.g., PubChem, ECHA) to identify trends in solubility, metabolic stability, or off-target effects .

Q. What computational approaches optimize the design of this compound-based drug candidates?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding modes to targets like enzymes or GPCRs. For example, gradient theory and van der Waals equations model nucleation rates and cluster stability in related hydrocarbons .
  • Docking Studies : Use software (e.g., AutoDock Vina) to screen derivatives against σ1R/σ2R receptors. A spiro compound’s rigid structure may reduce conformational entropy, enhancing binding specificity .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. Polar surface area (<90 Ų) and LogP (<3) are critical for blood-brain barrier penetration in neuroactive compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.